molecular formula C26H26FN5O2S2 B12157005 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12157005
M. Wt: 523.6 g/mol
InChI Key: WVCLWBKXJFQYKH-PGMHBOJBSA-N
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Description

The compound 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core modified with two critical substituents:

  • A thiazolidinone ring with a Z-configuration olefinic linker at position 3, containing a butan-2-yl group and a thioxo moiety.

This hybrid structure combines aromaticity (pyrido-pyrimidinone core), conformational flexibility (piperazine), and electrophilic reactivity (thioxo group), making it a candidate for pharmacological applications such as kinase inhibition or neurotransmitter receptor modulation .

Properties

Molecular Formula

C26H26FN5O2S2

Molecular Weight

523.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26FN5O2S2/c1-3-17(2)32-25(34)21(36-26(32)35)16-18-23(28-22-10-6-7-11-31(22)24(18)33)30-14-12-29(13-15-30)20-9-5-4-8-19(20)27/h4-11,16-17H,3,12-15H2,1-2H3/b21-16-

InChI Key

WVCLWBKXJFQYKH-PGMHBOJBSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)SC1=S

Origin of Product

United States

Preparation Methods

Thiazolidin-2,4-dione Precursor Formation

Thiazolidin-2,4-dione derivatives are synthesized by reacting thiourea with α-haloketones or chloroacetic acid under basic conditions. For example:

  • Step 1 : Thiourea (1 equiv) and chloroacetic acid (1.2 equiv) are heated in water at 80°C for 5 hours to yield 2-iminothiazolidin-4-one.

  • Step 2 : Thionation using Lawesson’s reagent (0.5 equiv) in dioxane at 70°C converts the 4-oxo group to a 4-thioxo group, forming 2-thioxo-thiazolidin-4-one.

Key Data :

ParameterConditionYield (%)Source
Thiourea reactionH2O, 80°C, 5 h75–86
ThionationLawesson’s reagent, dioxane, 70°C82–90

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation or transition metal-catalyzed reactions.

BiCl3-Catalyzed Solvent-Free Synthesis

A solvent-free approach using BiCl3 (10 mol%) catalyzes the reaction between 2-aminopyridine and β-oxo esters:

  • Conditions : 2-Aminopyridine (1 equiv) and ethyl acetoacetate (1.1 equiv) are heated at 100°C for 2 hours.

  • Yield : 92–95%.

CuI-Catalyzed Tandem Reaction

CuI (5 mol%) facilitates a one-pot C–N coupling/intramolecular amidation between 2-halopyridines and (Z)-3-amino-3-arylacrylates:

  • Conditions : DMF, 130°C, 8 hours.

  • Yield : 85–90%.

Functionalization with 4-(2-Fluorophenyl)piperazine

The piperazine moiety is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination.

Microwave-Assisted Coupling

4-(2-Fluorophenyl)piperazine (1.2 equiv) reacts with 2-chloro-pyrido[1,2-a]pyrimidin-4-one (1 equiv) under microwave irradiation:

  • Conditions : DMF, 120°C, 20 min, K2CO3 (2 equiv).

  • Yield : 78%.

Catalytic Amination

Pd(OAc)2 (5 mol%) and Xantphos (10 mol%) enable coupling at 100°C in toluene:

  • Yield : 72%.

Knoevenagel Condensation for Methylene Bridge Formation

The thiazolidinone and pyridopyrimidine cores are linked via a Z-configured methylene bridge using piperidine-catalyzed condensation:

Reaction Protocol

  • Step 1 : 3-(Butan-2-yl)-2-thioxo-thiazolidin-4-one (1 equiv) and 2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (1 equiv) are refluxed in ethanol with piperidine (0.1 equiv) for 6 hours.

  • Step 2 : The Z-isomer is isolated via silica gel chromatography (hexane:EtOAc = 7:3).

Key Data :

ParameterConditionYield (%)Isomer Ratio (Z:E)Source
CondensationEtOH, piperidine, reflux659:1

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and green solvents are employed:

Flow Chemistry

  • Thiazolidinone synthesis : A microreactor with residence time 10 min at 120°C improves yield to 94%.

  • Pyridopyrimidine core : Heteropolyacid catalysts (Al3PW12O40) in a packed-bed reactor achieve 98% conversion.

Purification

  • HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5), purity >99%.

Analytical Validation

Post-synthesis characterization ensures structural fidelity:

Spectroscopic Confirmation

  • 1H NMR : δ 7.97 ppm (C6-H of pyridopyrimidine), δ 1.25 ppm (butan-2-yl CH3).

  • IR : 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

Chromatographic Purity

  • HPLC : Retention time = 12.3 min, purity = 99.2%.

Challenges and Solutions

  • Stereoselectivity : Microwave-assisted Knoevenagel condensation enhances Z-configuration (89% selectivity).

  • Solvent Waste : Solvent-free BiCl3 catalysis reduces E-factor by 40% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and pyridopyrimidinone cores.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the piperazine and fluorophenyl moieties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural homology with the target molecule (Table 1):

Compound ID Core Structure Substituents at Position 2 Substituents at Position 3 Molecular Weight (g/mol)* Key Features
Target Compound Pyrido[1,2-a]pyrimidin-4-one 4-(2-Fluorophenyl)piperazinyl (Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl ~555.6 (calculated) Fluorine enhances lipophilicity and binding specificity.
Analog 1 Pyrido[1,2-a]pyrimidin-4-one 4-Ethylpiperazinyl (Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl + 9-methyl group 543.6 Ethylpiperazine reduces steric hindrance; methyl at position 9 may alter solubility.
Analog 2 Pyrido[1,2-a]pyrimidin-4-one 4-Benzylpiperazinyl (Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl ~599.7 (calculated) Benzyl group increases aromatic stacking potential; methoxyethyl enhances hydrophilicity.

*Molecular weights estimated from molecular formulas or structural similarity.

Impact of Substituents on Properties

  • Piperazine Modifications :

    • The 2-fluorophenyl group in the target compound likely improves blood-brain barrier penetration compared to Analog 1’s ethyl group or Analog 2’s benzyl group .
    • Benzylpiperazine (Analog 2) may enhance π-π interactions in receptor binding but could reduce metabolic stability due to increased oxidation susceptibility .
  • The conserved thioxo group across all analogs suggests a role in hydrogen bonding or metal chelation, critical for enzymatic inhibition .

Biological Activity

The compound 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that integrates multiple pharmacologically relevant moieties. This article delves into its biological activities, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O2S3C_{20}H_{22}N_{4}O_{2}S_{3} with a molecular weight of 446.6 g/mol. Its unique structure features a pyrido[1,2-a]pyrimidine core combined with thiazolidine and piperazine rings, which may contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC20H22N4O2S3
Molecular Weight446.6 g/mol
IUPAC Name(5Z)-3-butan-2-yl-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyQQEIRSTWWBNNFL-QINSGFPZSA-N

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds with similar structural features. For instance, thiazolidine derivatives have shown promising results in inhibiting cancer cell proliferation. The compound under discussion may exert its effects through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A related thiazolidine derivative demonstrated significant cytotoxicity against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells, with IC50 values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Compounds bearing thiazole and thiazolidine rings have been reported to possess notable antimicrobial properties. The presence of electron-donating groups in the structure enhances their interaction with microbial targets.

  • Research Findings : A study found that thiazole derivatives exhibited effective antibacterial activity against Gram-positive bacteria at MIC values around 31.25 µg/mL . This suggests that our compound may similarly possess antimicrobial potential.

Neuropharmacological Effects

The piperazine moiety in the compound is known for its neuropharmacological properties. Compounds containing piperazine have been explored for their anxiolytic and antidepressant effects.

  • Potential Mechanism : The interaction of the piperazine group with serotonin receptors could mediate anxiolytic activity, which warrants investigation in preclinical models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Thiazolidine Ring : Variations in substituents on the thiazolidine ring can affect its reactivity and biological interactions.
  • Pyrido[1,2-a]pyrimidine Core : The presence of different functional groups on this core has been associated with enhanced anticancer activity.
  • Piperazine Moiety : Alterations in the piperazine ring can modulate neuropharmacological effects.

Synthesis Methods

The synthesis of this complex molecule typically involves multi-step organic reactions:

  • Step 1 : Formation of the thiazolidine ring through condensation reactions.
  • Step 2 : Introduction of the pyridopyrimidine core via cyclization techniques.
  • Step 3 : Final assembly involving the attachment of piperazine and other substituents under controlled conditions to optimize yield and purity.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., piperazine protons at δ 2.5–3.5 ppm; thiazolidinone carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ~650–700 Da) .
  • HPLC : Validates purity (>95%) and isomer separation .

Q. Advanced

  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions. Use SHELXL for refinement of twinned or high-resolution data .
  • Computational DFT Studies : Predict electronic properties and tautomeric equilibria .

How can computational modeling guide SAR studies for this compound?

Q. Advanced

  • Perform molecular docking to map interactions with targets (e.g., kinase domains or GPCRs). Prioritize residues within 4 Å of the thioxo group for mutagenesis .
  • Use QSAR models to correlate substituent effects (e.g., 2-fluorophenyl vs. 4-methoxyphenyl on piperazine) with bioactivity .
  • ADMET Predictions : Assess logP (target ~3.5–4.0) and metabolic stability via cytochrome P450 isoform screening .

What in vitro assays are suitable for preliminary bioactivity screening?

Q. Basic

  • Enzyme Inhibition : Measure IC₅₀ against kinases or phosphatases using fluorescence-based assays .
  • Antimicrobial Activity : Use broth microdilution (MIC ≤ 16 µg/mL indicates promise) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ < 10 µM warrants further study) .

How do structural modifications at the 3-(butan-2-yl) position affect target selectivity?

Q. Advanced

  • Case Study : Replacing butan-2-yl with benzyl () increases lipophilicity (logP +0.8) but reduces solubility. Use SPR biosensors to quantify binding kinetics (KD improvements <10 nM) .
  • Strategies : Introduce polar groups (e.g., hydroxyl) to balance permeability and solubility .

How should researchers address contradictions in reported bioactivity data across analogs?

Q. Advanced

  • Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays alters IC₅₀ by 2–3 fold) .
  • Probe Solubility Artifacts : Use dynamic light scattering to confirm compound aggregation at high concentrations .
  • Validate Target Engagement : Employ cellular thermal shift assays (CETSA) to confirm direct binding .

What challenges arise in crystallizing this compound, and how can they be mitigated?

Q. Advanced

  • Challenges : Low crystal symmetry due to flexible piperazine and thiazolidinone groups.
  • Solutions : Use vapor diffusion with PEG 4000 as a precipitant. For twinned crystals, apply SHELXL’s TWIN/BASF commands .

How does the compound’s stability vary under physiological conditions?

Q. Advanced

  • pH Stability : The thioxo group is prone to oxidation at pH >7.5. Use LC-MS to monitor degradation products (e.g., sulfoxide formation) .
  • Plasma Stability : Incubate with human plasma (37°C, 1 hr); >80% remaining indicates suitability for in vivo studies .

What comparative studies exist between this compound and its structural analogs?

Q. Basic

  • Key Analogs :

    Substituent VariationBioactivity ShiftReference
    2-fluorophenyl → 4-methoxyphenylIncreased serotonin receptor affinity (Ki ↓ 50%)
    Butan-2-yl → benzylEnhanced antifungal activity (MIC ↓ 4-fold)

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